2-Propanol, 1-phenylthio- CAS number and chemical properties
2-Propanol, 1-phenylthio- CAS number and chemical properties
Technical Guide: 1-(Phenylthio)-2-propanol Core Identity & Applications in Pharmaceutical Synthesis
Executive Summary
This technical guide provides an in-depth analysis of 1-(phenylthio)-2-propanol , a critical
CRITICAL DISAMBIGUATION ALERT: The CAS number provided in the request (3016-19-1 ) corresponds to 2,6-dimethyl-2,4,6-octatriene (Alloocimene) , a terpene used in fragrances. The chemical name provided (2-Propanol, 1-phenylthio- ) corresponds to CAS 937-56-4 .
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This guide focuses exclusively on the sulfide (1-(phenylthio)-2-propanol) as requested by the chemical name and the "drug development" context, where this compound is significantly more relevant than the terpene.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
1-(Phenylthio)-2-propanol is formed via the regioselective ring-opening of propylene oxide by thiophenol. It serves as a model substrate for asymmetric oxidation studies and a building block for biologically active sulfoxides.
Table 1: Physicochemical Datasheet
| Property | Specification |
| Chemical Name | 1-(Phenylthio)-2-propanol |
| Common Synonyms | 1-(Phenylthio)propan-2-ol; |
| Correct CAS Number | 937-56-4 |
| Molecular Formula | C |
| Molecular Weight | 168.26 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Boiling Point | 114–116 °C at 3.5 mmHg [1] |
| Density | ~1.11 g/mL at 25 °C [1] |
| Solubility | Soluble in EtOH, DCM, EtOAc, Toluene; Insoluble in Water |
| Chirality | Contains one stereocenter at C2.[1][2][][4][5][6][7][8] Usually synthesized as a racemate unless using chiral catalysts (e.g., Co-salen). |
Part 2: Synthetic Routes & Reaction Mechanisms
The synthesis of 1-(phenylthio)-2-propanol is a classic example of nucleophilic epoxide ring-opening. The reaction is governed by regioselectivity , where the nucleophile (thiophenolate) attacks the less sterically hindered carbon of the epoxide.
Mechanism: Regioselective Ring Opening
Under basic conditions, thiophenol is deprotonated to the thiophenolate anion (
Figure 1: Synthesis Pathway
Caption: Base-catalyzed nucleophilic attack of thiophenol on propylene oxide favors the primary carbon (C1), yielding the target
Part 3: Advanced Applications in Drug Discovery
Researchers utilize 1-(phenylthio)-2-propanol primarily as a scaffold for generating chiral sulfoxides . The sulfoxide moiety is a pharmacophore found in proton pump inhibitors (e.g., Esomeprazole) and other bioactive agents.
Asymmetric Oxidation Models
The sulfide sulfur is prochiral. Oxidation yields a sulfoxide with a new chiral center at the sulfur atom.
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Application: Testing novel chiral oxidants (e.g., Titanium-tartrate systems, Vanadium-Schiff base complexes).
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Goal: Achieve high enantiomeric excess (ee) in the conversion of the sulfide to the sulfoxide.
Ligand Synthesis
The hydroxyl group allows for further functionalization (e.g., to phosphinites), creating S,O- or S,P-ligands used in transition metal catalysis.
Figure 2: Oxidation & Functionalization Workflow
Caption: The sulfide core serves as a divergent intermediate for chiral sulfoxides (oxidation) or resolved esters (enzymatic kinetic resolution).
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-(Phenylthio)-2-propanol
Validation: This protocol ensures high regioselectivity (>95:5) for the 1-substituted product.
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Reagents: Thiophenol (50 mmol), Propylene Oxide (60 mmol), Triethylamine (Et
N, 1.0 mmol), Methanol (20 mL). -
Setup: 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Procedure:
-
Dissolve thiophenol and Et
N in methanol. Cool to 0 °C. -
Add propylene oxide dropwise over 15 minutes to prevent thermal runaway (exothermic reaction).
-
Allow the mixture to warm to room temperature and stir for 4 hours.
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Optional: Heat to 40 °C for 1 hour to ensure completion.
-
-
Workup:
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Concentrate the mixture under reduced pressure to remove methanol and excess propylene oxide.
-
Dilute residue with diethyl ether (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted thiophenol.
-
Wash with brine, dry over MgSO
, and concentrate.
-
-
Purification: Distillation under reduced pressure (bp ~115 °C @ 3.5 mmHg) or flash chromatography (Hexanes/EtOAc 9:1).
-
Validation (NMR): Look for the characteristic doublet of the methyl group at
~1.2 ppm and the multiplet for the methine proton (-CH-OH) at ~3.8 ppm. The methylene protons (-S-CH -) appear as a multiplet around ~3.0 ppm [2].
Protocol B: Selective Oxidation to Sulfoxide
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Reagents: 1-(Phenylthio)-2-propanol (10 mmol), Sodium Periodate (NaIO
, 11 mmol), Methanol/Water (1:1). -
Procedure:
-
Dissolve sulfide in MeOH/Water. Cool to 0 °C.
-
Add NaIO
in portions. -
Stir at 0 °C for 2 hours, then warm to RT.
-
-
Note: NaIO
is preferred over mCPBA for stopping at the sulfoxide stage without over-oxidation to the sulfone.
Part 5: Safety & Handling (HSE)
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Thiophenol Hazard: The precursor, thiophenol, is highly toxic and possesses an intense, repulsive stench. All reactions must be performed in a high-efficiency fume hood.
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Neutralization: Keep a bleach (sodium hypochlorite) bath ready to neutralize any thiophenol spills or glassware.
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Product Safety: 1-(Phenylthio)-2-propanol is an irritant. Avoid contact with skin and eyes.[9][10]
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Storage: Store under nitrogen to prevent slow autoxidation to the sulfoxide over time.
References
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ChemSrc Database. (2025). 1-(Phenylthio)-2-propanol Physical Properties. Link
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Royal Society of Chemistry. (2006). Highly regioselective ring-opening of epoxides with thiophenols in ionic liquids. Green Chemistry, 8, 350-355. Link
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PubChem. (2025). 1-(Phenylthio)-2-propanol Compound Summary. National Library of Medicine.[11] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 4. The introduction of 1-PHENYL-2-PROPANOL_Chemicalbook [chemicalbook.com]
- 5. (PDF) Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives [academia.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo- | C10H4F17I | CID 74885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. youtube.com [youtube.com]
